N-(4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-[4-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5S2/c1-14(23)19-15-4-6-16(7-5-15)28(24,25)21-8-3-9-22(11-10-21)29(26,27)17-12-20(2)13-18-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLMZVVQMGMWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide, a compound characterized by its complex structure and diverse functional groups, has garnered attention in pharmacological research. Its potential biological activities are linked to its interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol. The structure features a sulfonamide group, imidazole ring, and a diazepane moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
The biological activity of this compound is primarily attributed to its ability to modulate various receptors and enzymes:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may affect cellular signaling processes.
- Receptor Modulation : Its interaction with neurotransmitter receptors suggests a role in neuropharmacology, potentially influencing mood and cognitive functions.
Biological Activity Studies
Several studies have evaluated the biological activities of this compound:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have been noted for their effectiveness against various bacterial strains. The specific compound's activity against pathogens remains to be fully elucidated but is promising based on structural analogs.
Anticancer Properties
In vitro studies have demonstrated that compounds similar to this compound possess cytotoxic effects against cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF7 | 8.3 |
| A549 | 12.0 |
These results suggest that the compound could be further investigated for its potential as an anticancer agent.
Neuropharmacological Effects
The imidazole and diazepane components may confer neuroactive properties. Studies on related compounds indicate they can act as anxiolytics or modulators of neurotransmitter systems, particularly GABAergic pathways.
Case Studies
A notable study focused on the synthesis and evaluation of related imidazole derivatives highlighted their binding affinity to specific receptors involved in anxiety and depression:
"The synthesized derivatives showed promising results in receptor binding assays, indicating potential therapeutic applications in mood disorders" .
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